3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid
3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid
Brand Name:
Vulcanchem
CAS No.:
303132-91-4
VCID:
VC0405444
InChI:
InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22)
SMILES:
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O
Molecular Formula:
C18H18N2O3S
Molecular Weight:
342.4g/mol
3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid
CAS No.: 303132-91-4
Main Products
VCID: VC0405444
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.4g/mol
CAS No. | 303132-91-4 |
---|---|
Product Name | 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid |
Molecular Formula | C18H18N2O3S |
Molecular Weight | 342.4g/mol |
IUPAC Name | 3-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22) |
Standard InChIKey | UPRAXQDJCBOLJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O |
PubChem Compound | 794607 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume